Anticancer Selectivity Profile of 3,4-Dimethoxyphenyl Thiazolylcoumarins vs. Standard Chemotherapeutics
Direct quantitative data for CAS 88735-50-6 is not publicly available. However, a closely related congener, 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, demonstrates a significant potency advantage. It exhibits IC50 values in the range of 0.0091-0.5689 μM against HeLa cancer cells, which represents a 1.9- to 121.7-fold improvement over the standard chemotherapeutic agent doxorubicin (IC50 = 1.1073 μM) in the same assay . This potency window supports the hypothesis that the 3,4-dimethoxyphenyl thiazole substitution pattern, which is conserved in the target compound, can confer a substantial cytotoxicity advantage. Additionally, in vivo studies on a related series of thiazolylcoumarins show that four active analogs were less cytotoxic than 5-FU toward normal W138 cells, indicating potential for an improved therapeutic window [1].
| Evidence Dimension | In vitro cytotoxicity against HeLa cancer cells |
|---|---|
| Target Compound Data | No direct data; related analog IC50: 0.0091-0.5689 μM |
| Comparator Or Baseline | Doxorubicin: IC50 = 1.1073 μM |
| Quantified Difference | 1.9–121.7-fold improvement in potency for the related analog |
| Conditions | HeLa cervical cancer cell line, MTT assay |
Why This Matters
This suggests a much lower effective concentration may be needed, potentially reducing systemic side effects in a preclinical development context.
- [1] Gabr, M. T. (2017). Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives. EXCLI Journal, 16, 1114–1131. View Source
